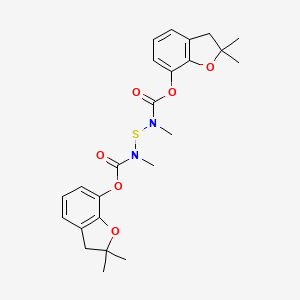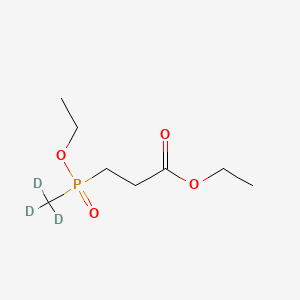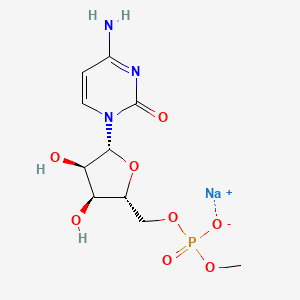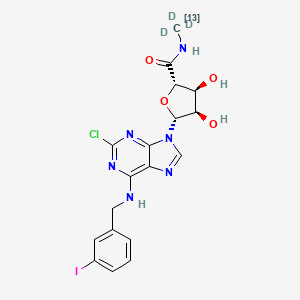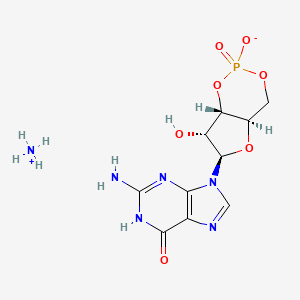
Guanosine 3',5'-Cyclic Monophosphate Monoammonium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanosine 3’,5’-Cyclic Monophosphate Monoammonium Salt: is a salt form of Guanosine 3’,5’-Cyclic Monophosphate, an important intracellular second messenger. This compound plays a crucial role in the transduction of various stimuli, mediating metabolic and growth regulation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Guanosine 3’,5’-Cyclic Monophosphate Monoammonium Salt typically involves the cyclization of guanosine triphosphate (GTP) through the action of guanylate cyclase enzymes. This process results in the formation of cyclic guanosine monophosphate (cGMP), which is then converted to its monoammonium salt form .
Industrial Production Methods: Industrial production of this compound often involves large-scale enzymatic reactions using guanylate cyclase to convert GTP to cGMP. The cGMP is then purified and reacted with ammonium ions to form the monoammonium salt .
Analyse Des Réactions Chimiques
Types of Reactions: Guanosine 3’,5’-Cyclic Monophosphate Monoammonium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions can convert the compound back to its non-cyclic form.
Substitution: Substitution reactions can occur at the phosphate group, leading to the formation of different cyclic nucleotide analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used under mild acidic or basic conditions.
Major Products:
Oxidation: Oxidized cGMP derivatives.
Reduction: Non-cyclic guanosine monophosphate.
Substitution: Cyclic nucleotide analogs with different substituents.
Applications De Recherche Scientifique
Chemistry: Guanosine 3’,5’-Cyclic Monophosphate Monoammonium Salt is used as a model compound in studies of nucleotide chemistry and enzymatic reactions involving cyclic nucleotides .
Biology: In biological research, this compound is used to study signal transduction pathways, particularly those involving cyclic nucleotide-dependent protein kinases .
Medicine: The compound is used in medical research to investigate its role in various physiological processes, including vasodilation, platelet aggregation, and phototransduction .
Industry: In the industrial sector, Guanosine 3’,5’-Cyclic Monophosphate Monoammonium Salt is used in the production of pharmaceuticals and as a research reagent in biochemical assays .
Mécanisme D'action
Guanosine 3’,5’-Cyclic Monophosphate Monoammonium Salt exerts its effects by acting as a second messenger in various signal transduction pathways. It interacts with three main types of intracellular receptor proteins:
cGMP-dependent protein kinases (PKG): Activation of PKG leads to phosphorylation of target proteins, resulting in various cellular responses.
cGMP-regulated channels: These channels modulate ion flow across cell membranes, affecting cellular excitability.
cGMP-regulated cyclic nucleotide phosphodiesterases: These enzymes degrade cGMP, regulating its intracellular levels.
Comparaison Avec Des Composés Similaires
Adenosine 3’,5’-Cyclic Monophosphate (cAMP): Another important second messenger involved in similar signal transduction pathways.
Inosine 3’,5’-Cyclic Monophosphate: A less common cyclic nucleotide with similar functions.
Cytidine 3’,5’-Cyclic Monophosphate: Another cyclic nucleotide with distinct biological roles.
Uniqueness: Guanosine 3’,5’-Cyclic Monophosphate Monoammonium Salt is unique due to its specific interaction with guanylate cyclase and its role in mediating the effects of nitric oxide and natriuretic peptides. This makes it a critical component in the regulation of vascular tone, cardiac function, and cellular growth .
Propriétés
Numéro CAS |
55726-99-3 |
|---|---|
Formule moléculaire |
C10H15N6O7P |
Poids moléculaire |
362.24 g/mol |
Nom IUPAC |
azanium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one |
InChI |
InChI=1S/C10H12N5O7P.H3N/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6-3(21-9)1-20-23(18,19)22-6;/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17);1H3/t3-,5-,6-,9-;/m1./s1 |
Clé InChI |
PEFDKFBLBTWZGP-GWTDSMLYSA-N |
SMILES isomérique |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)[O-].[NH4+] |
SMILES canonique |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)[O-].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


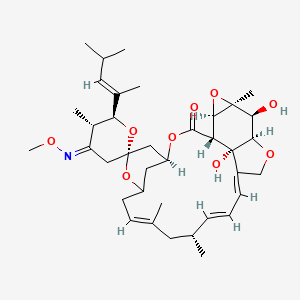
![4,6-Diamino-1,3a-dimethylhexahydro-2H-pyrano[4,3-d]oxazol-2-one](/img/structure/B13842499.png)
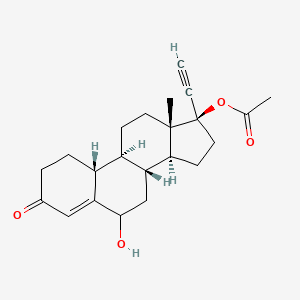

![7-(4-Methylsulfanylphenyl)-5-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13842532.png)


![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13842551.png)
![Ethyl 5.7-dioxo-4-phenethyl-2-(1 H-pyrazol-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13842575.png)
